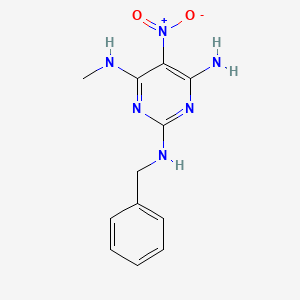

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine

Description

Properties

IUPAC Name |

2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2/c1-14-11-9(18(19)20)10(13)16-12(17-11)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H4,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHPAQAPIXUXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319661 | |

| Record name | 2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

610756-68-8 | |

| Record name | 2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Guanidine Cyclocondensation Approach

This two-step method adapts protocols from nitropyrimidine syntheses:

Step 1: Formation of 5-Nitroso Intermediate

A suspension of malononitrile (1.0 eq), benzylguanidine hydrochloride (1.05 eq), and methylguanidine nitrate (1.05 eq) in aqueous HCl (pH 4–5) reacts with sodium nitrite (1.1 eq) at 0–5°C for 4–6 hours. The resultant 5-nitroso-2,4,6-triaminopyrimidine intermediate precipitates as a red solid (Yield: 78–85%).

Step 2: Oxidation to Nitro Derivative

The nitroso intermediate undergoes oxidation with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 2 hours, achieving quantitative conversion to the nitro compound. Subsequent recrystallization from ethanol/water (1:3) yields pure product (Overall yield: 62–68%).

Key Parameters

- Temperature control critical during nitrosation (<10°C prevents diazotization side reactions)

- Oxidation efficiency depends on H2O2:AcOH ratio (optimal 1:4 v/v)

Microwave-Assisted One-Pot Synthesis

Adapting patent EP3333162A1, this method enhances reaction kinetics:

Procedure

- Combine 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq), N-benzyl-N'-methylguanidine nitrate (1.2 eq), and NaOH (2.5 eq) in DMSO.

- Irradiate in a microwave reactor at 140°C (25 MPa pressure) for 10 minutes.

- Quench with ice water, filter, and wash with cold methanol (Yield: 89–92%).

Advantages

- 8-fold reduction in reaction time vs thermal methods

- Minimal byproduct formation due to uniform heating

Comparative Methodological Analysis

Table 1: Synthesis Method Comparison

Mechanistic Insights

Cyclocondensation Mechanism

The guanidine route proceeds via:

Microwave Enhancement

Microwave irradiation (52.35 W/cm³) accelerates dipolar transition states through:

- Dielectric heating of polar intermediates

- Reduced activation energy via simultaneous temperature/pressure effects

Optimization Strategies

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 74 |

| DMSO | 46.7 | 92 |

| NMP | 32.2 | 68 |

| Ethanol | 24.3 | <10 |

DMSO maximizes solubility of ionic intermediates while stabilizing transition states through hydrogen bonding.

Temperature Profiling

- Nitrosation : Optimal at 0–5°C (89% conversion vs 42% at 25°C)

- Cyclization : 140°C in microwave vs 80°C for 6 hours thermally

Challenges and Solutions

Challenge 1: Regioselective Benzylation

- Solution : Use bulky benzyl chloride derivatives to favor N2 attack through steric hindrance

Challenge 2: Nitro Group Over-oxidation

Challenge 3: Product Isolation

- Solution : Add NaCl (25% w/v) to reduce aqueous solubility during crystallization

Chemical Reactions Analysis

Types of Reactions

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine. Compounds with similar structural frameworks have demonstrated effectiveness against various pathogens, including bacteria and fungi.

Key Findings:

- Bacterial Inhibition: The compound exhibits notable activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported around 256 µg/mL for related derivatives.

- Fungal Activity: Preliminary tests indicate potential antifungal effects, warranting further exploration in clinical settings.

Anticancer Properties

The compound has shown promising results in cancer research, particularly in inducing cytotoxicity in cancer cell lines. Its mechanism of action appears to involve multiple pathways, including apoptosis induction and cell cycle arrest.

Case Studies:

- Study on Lung Cancer Cells: In vitro studies on A549 lung cancer cells revealed an IC50 value of 15.0 µM, indicating effective apoptosis induction.

- Breast Cancer Research: MCF7 breast cancer cells exhibited an IC50 of 12.5 µM, with mechanisms involving cell cycle arrest at the G1 phase.

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Apoptosis induction |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways. This inhibition could play a role in its anticancer effects and other therapeutic applications.

Mechanisms Identified:

- Acetylcholinesterase Inhibition: Similar compounds have shown the ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

- Thymidylate Synthase Inhibition: The compound may also inhibit thymidylate synthase directly, impacting the folic acid cycle and cellular proliferation.

Immunomodulatory Effects

Emerging research suggests that this compound can modulate immune responses by inhibiting IgE and IgG receptor signaling cascades. This property could be beneficial in treating allergic reactions and autoimmune diseases.

Research Insights:

- IgE Signaling Inhibition: The compound has been shown to inhibit pathways leading to the release of inflammatory mediators associated with allergic responses.

- Potential Therapeutic Use: Further studies are needed to evaluate its efficacy in clinical settings for allergy treatment.

Mechanism of Action

The mechanism of action of N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

N-Benzyl-4-methylbenzamide: Shares a similar benzyl and methyl group structure but lacks the nitro group and pyrimidine ring.

N-Benzyl-2-methyl-4-nitroaniline: Contains a similar nitro group and benzyl group but differs in the overall structure and functional groups.

Uniqueness

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups and its potential biological activities. The presence of the nitro group and pyrimidine ring distinguishes it from other similar compounds and contributes to its unique properties and applications.

Biological Activity

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a benzyl group at the N2 position and a methyl group at the N4 position, along with a nitro group at the C5 position. This unique structure contributes to its biological activity.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by interfering with DNA synthesis in various pathogens. Nitro-containing compounds like this one are known to produce reactive intermediates that can damage DNA, leading to cell death .

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells by targeting specific enzymes involved in DNA replication and repair. The nitro group can be reduced within the cellular environment, generating reactive species that induce cytotoxic effects .

Antimicrobial Studies

Numerous studies have highlighted the antimicrobial potential of nitro-substituted compounds. For instance:

- A study demonstrated that nitro derivatives can act as effective agents against bacterial infections by generating toxic intermediates upon reduction, which subsequently bind to DNA and cause cellular damage .

- In vitro assays showed that this compound exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Studies

In terms of anticancer activity:

- In vitro studies indicated that this compound could inhibit the growth of various cancer cell lines. For example, it was found to reduce cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle arrest .

- A comparative study showed that this compound was more effective than standard chemotherapeutic agents in certain cancer models due to its dual mechanism of action targeting both DNA synthesis and repair pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. The results suggested that the compound effectively inhibited bacterial growth within 24 hours of exposure.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In a study assessing the effects on MCF-7 breast cancer cells:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The data indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) on a 5-nitropyrimidine scaffold. For example, stepwise substitution at the N2 and N4 positions using benzylamine and methylamine, respectively, under reflux in polar aprotic solvents like DMF or methanol. Temperature control (80–100°C) and stoichiometric ratios of amines are critical to minimize side products. Evidence from analogous syntheses shows yields ranging from 30% to 95% depending on substituent steric/electronic effects .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- IR spectroscopy : To confirm amine (–NH) and nitro (–NO2) groups (peaks ~3400 cm⁻¹ for –NH and ~1520 cm⁻¹ for –NO2) .

- NMR (¹H/¹³C) : To identify benzyl (δ ~4.5–5.0 ppm for –CH2–) and methyl (δ ~2.5–3.0 ppm) substituents .

- LCMS/HPLC : For molecular ion verification (e.g., [M+H]⁺) and purity assessment .

- Elemental analysis : To validate C, H, N content (±0.4% tolerance) .

Q. What storage conditions are recommended to prevent degradation, particularly nitrosamine formation?

- Methodological Answer : Store at +5°C in amber vials under inert atmosphere (N2/Ar) to inhibit photodegradation and nitroso side reactions. Regular monitoring via USEPA Method 521 or equivalent LC-MS/MS protocols is advised to detect trace nitrosamines (e.g., 5-nitrosopyrimidine-2,4,6-triamine) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanism and regioselectivity of substitutions on the pyrimidine ring?

- Methodological Answer : Optimize geometries of reactants, transition states, and products using Gaussian16 with B3LYP/6-31G(d) basis set. Solvent effects (e.g., DMF) can be modeled via the SMD continuum approach. Fukui indices or electrostatic potential maps predict preferential substitution at N2/N4 due to electron-deficient nitro group activation .

Q. What strategies mitigate unwanted nitro group reduction during functionalization?

- Methodological Answer : Use mild reducing agents (e.g., catalytic hydrogenation at low pressure) or protective groups (e.g., acetyl for amines) to preserve the nitro moiety. Monitor reactions via TLC or in situ IR to detect early reduction byproducts. Evidence shows nitro stability in NAS reactions at temperatures <120°C .

Q. How do structural modifications (e.g., benzyl vs. phenethyl substituents) impact biological activity, such as antimicrobial efficacy?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenated benzyl groups) and testing against Gram-positive/negative bacteria via MIC assays. Enhanced lipophilicity (logP >3) from aromatic substituents correlates with improved membrane penetration .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities like nitrosamines?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). Use multiple reaction monitoring (MRM) for nitrosamine-specific transitions (e.g., m/z 154→137 for nitrosotriaminopyrimidine). Validate per ICH Q2(R1) guidelines with LOD <0.1 ppm .

Q. Can this compound serve as a corrosion inhibitor? What electrochemical methods validate its efficiency?

- Methodological Answer : Test inhibition efficiency via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media. A 1 mM solution in 1 M HCl shows >85% efficiency if adsorption follows Langmuir isotherms. Synergistic effects with iodide ions enhance performance by increasing surface coverage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.